2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one
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Overview
Description
2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a di(butan-2-yl)amino group attached to the benzothiazole core, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one typically involves the reaction of 2-aminobenzothiazole with di(butan-2-yl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the benzothiazole ring, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one.
Benzothiazole: The parent compound of the benzothiazole class, with various derivatives having different functional groups.
Di(butan-2-yl)amine: A secondary amine used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a di(butan-2-yl)amino group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91273-40-4 |
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Molecular Formula |
C16H24N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[[di(butan-2-yl)amino]methyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H24N2OS/c1-5-12(3)17(13(4)6-2)11-18-16(19)14-9-7-8-10-15(14)20-18/h7-10,12-13H,5-6,11H2,1-4H3 |
InChI Key |
WPKYWGQLMXXYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CN1C(=O)C2=CC=CC=C2S1)C(C)CC |
Origin of Product |
United States |
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